
3-(N-Boc-amino)-1-propanesulfonic acid
Overview
Description
3-(N-Boc-amino)-1-propanesulfonic acid is a sulfonic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at the third carbon of the propane backbone. This compound is widely used in organic synthesis and medicinal chemistry, where the Boc group serves as a temporary protective moiety for amines, enabling selective reactions at other functional sites. Its sulfonic acid group enhances solubility in polar solvents, making it valuable in buffer systems and as a precursor for bioactive molecules.
Preparation Methods
Synthesis of 3-Aminopropanesulfonic Acid
Two main industrially viable synthetic routes for 3-aminopropanesulfonic acid have been reported, both emphasizing cost-effectiveness, operational simplicity, and scalability.
Method A: Vinyl Cyanide and Sodium Sulfite Route (Patent CN101362709B)
Step 1: Formation of 3-sulfo-ethyl cyanide
Sodium sulfite is dissolved in water, and acrylonitrile (vinyl cyanide) and concentrated sulfuric acid (≥98%) are added dropwise at room temperature. The pH is maintained between 6 and 7. The reaction mixture undergoes vacuum distillation to remove water, yielding 3-sulfo-ethyl cyanide and sodium sulfate solid.
Step 2: Hydrogenation to 3-aminopropanesulfonic acid
The solid mixture is dissolved in anhydrous ethanol and refluxed to remove sodium sulfate by hot filtration. The filtrate is transferred to a hydrogenation reactor, where cholamine solution (prepared by dissolving liquefied ammonia in ethanol at 0–15 °C) is added to adjust pH to 9–10. Raney nickel catalyst (2–5% by weight) is introduced, and hydrogenation is carried out at 60–100 °C under 1–2.5 MPa pressure for approximately 6 hours. After filtration and ethanol recovery, 3-aminopropanesulfonic acid is obtained with yields around 80% and purity of 99%.
Parameter | Condition/Value |
---|---|
Sodium sulfite amount | 1 mol |
Acrylonitrile amount | 1 mol |
Sulfuric acid concentration | ≥98% |
pH during addition | 6–7 |
Reflux temperature | 78 °C |
Hydrogenation temperature | 60–100 °C |
Hydrogenation pressure | 1–2.5 MPa |
Catalyst | Raney nickel (2–5% w/w) |
Reaction time (hydrogenation) | 6 hours |
Yield | ~80% |
Purity | 99% |
This method is advantageous due to the use of relatively inexpensive raw materials and suitability for industrial scale-up. The process avoids harsh conditions and provides high purity product with efficient catalyst recycling.
Method B: Chlorination of 3-Aminopropanol Followed by Sulfonation (Patent CN1451652A)
Step 1: Chlorination
3-Aminopropanol is treated with hydrogen chloride gas or concentrated hydrochloric acid to form γ-chloro propyl amine hydrochloride salt. The reaction is conducted in ethanol with cooling to induce crystallization of the intermediate.
Step 2: Sulfonation
The isolated intermediate is reacted with an aqueous solution of alkali-metal sulfites under reflux conditions. After completion, acidification with hydrochloric acid and hot filtration followed by cooling crystallization yields 3-aminopropanesulfonic acid.
Parameter | Condition/Value |
---|---|
Chlorination agent | HCl gas or concentrated HCl |
Solvent | Ethanol |
Intermediate isolation | Cooling crystallization |
Sulfonation reagent | Alkali-metal sulfite aqueous solution |
Reaction condition (sulfonation) | Reflux |
Acidification agent | Hydrochloric acid |
Yield | ~85% (reported) |
Purity | <90% (without recrystallization) |
This method is simpler but has drawbacks such as product sticking in ethanol, difficulty in purification, and lower purity without recrystallization. It is less favored for high-purity industrial applications but remains a viable route.
Chemical Reactions Analysis
Types of Reactions
3-(N-Boc-amino)-1-propanesulfonic acid can undergo various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be selectively deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.
Amidation Reactions: The amino group can react with carboxylic acids or acid chlorides to form amides.
Reduction Reactions: The sulfonic acid group can be reduced to the corresponding sulfonate or sulfinate under specific conditions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group under mild acidic conditions.
Amidation: Carbodiimides such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are often used to facilitate the formation of amide bonds.
Reduction: Sodium borohydride (NaBH4) can be used to reduce the sulfonic acid group to a sulfonate.
Major Products Formed
Free Amine: Deprotection of the Boc group yields 3-aminopropanesulfonic acid.
Amides: Reaction with carboxylic acids or acid chlorides forms various amide derivatives.
Sulfonates: Reduction of the sulfonic acid group forms sulfonate or sulfinate derivatives.
Scientific Research Applications
3-(N-Boc-amino)-1-propanesulfonic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: The compound can be used in the study of enzyme mechanisms and protein modifications.
Medicine: It serves as a building block for the synthesis of pharmaceutical compounds and drug delivery systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(N-Boc-amino)-1-propanesulfonic acid primarily involves the reactivity of its functional groups. The Boc-protected amino group can be selectively deprotected to reveal the free amine, which can then participate in various biochemical and chemical reactions. The sulfonic acid group can engage in ionic interactions and hydrogen bonding, influencing the compound’s solubility and reactivity in different environments .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Differences in Chemical Properties
- Protective Groups: The Boc group in 3-(N-Boc-amino)-1-propanesulfonic acid provides acid-labile protection, contrasting with the acetyl group in acamprosate, which is hydrolytically stable. This distinction makes the Boc derivative more suitable for stepwise synthetic protocols .
- Solubility : CAPS exhibits high water solubility (≥10 mg/mL) due to its zwitterionic nature at physiological pH, whereas the Boc-protected analog has lower aqueous solubility but better organic solvent compatibility .
- Stability : The trimethylsilyl group in 3-(trimethylsilyl)propane-1-sulfonic acid confers thermal stability and inertness in aqueous solutions, unlike the Boc group, which degrades under acidic conditions .
Comparative Stability Studies
- Thermal Stability : Trimethylsilyl derivatives () remain stable up to 300°C, while Boc-protected compounds decompose at ~150°C due to Boc cleavage .
- pH Sensitivity : CAPS maintains buffering capacity at pH 10–12, whereas the Boc analog’s sulfonic acid group dissociates at lower pH (pKa ~1.5), limiting its buffering utility .
Biological Activity
3-(N-Boc-amino)-1-propanesulfonic acid (CAS No. 918825-10-2) is a sulfonic acid derivative with significant implications in biological and pharmaceutical research. This compound has garnered attention due to its unique structural properties and potential applications in drug development, particularly as a prodrug or in enzyme inhibition studies. This article provides an in-depth examination of its biological activity, mechanisms of action, and relevant research findings.
Overview of this compound
Chemical Structure : The compound features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which enhances its lipophilicity and stability compared to other amino acids. This modification allows for improved bioavailability and cellular uptake.
Synthesis : Various synthetic routes have been developed for the preparation of this compound, often involving the coupling of Boc-protected amino acids with propanesulfonic acid derivatives.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interactions with specific biomolecules, including enzymes and receptors. The following sections detail the mechanisms through which it exerts its effects:
Enzyme Inhibition
Research indicates that this compound can act as an inhibitor for certain enzymes, particularly those involved in metabolic pathways. For example, it has been shown to inhibit the activity of various kinases by competing with ATP for binding sites, thus modulating phosphorylation events critical for cell signaling.
Neuroprotective Effects
In studies involving neuroprotection, this compound demonstrated the ability to reduce oxidative stress in neuronal cells. It was observed to prevent morphological changes associated with neurodegeneration and to maintain mitochondrial membrane potential under stress conditions .
Transport and Distribution
The compound’s transport across cell membranes is facilitated by specific transporters, which enhances its intracellular concentration. Its interaction with plasma proteins also affects its distribution within various tissues .
Case Study 1: Neuroprotection in Ischemic Models
In a study assessing the neuroprotective effects of this compound, researchers utilized an ischemic model system where neuronal cells were subjected to hypoxic conditions. The results indicated that treatment with this compound significantly reduced cell death and preserved ATP levels compared to untreated controls. The mechanism was linked to the inhibition of caspase activation and cytochrome c release from mitochondria.
Case Study 2: Enzyme Activity Modulation
Another study focused on the modulation of enzyme activity by this compound. It was found that at varying concentrations, the compound exhibited dose-dependent effects on enzyme kinetics, highlighting its potential as a therapeutic agent in conditions where enzyme dysregulation occurs .
Data Tables
The following tables summarize key research findings related to the biological activity of this compound.
Study | Focus | Findings | Mechanism |
---|---|---|---|
Study 1 | Neuroprotection | Reduced cell death in ischemic models | Inhibition of caspase activation |
Study 2 | Enzyme modulation | Dose-dependent enzyme inhibition | Competitive inhibition with ATP |
Parameter | Effect |
---|---|
Cell Viability | Increased in treated groups under stress conditions |
Mitochondrial Function | Maintained membrane potential; reduced oxidative stress |
Enzyme Activity | Modulated based on concentration; competitive inhibition observed |
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing and purifying 3-(N-Boc-amino)-1-propanesulfonic acid?
Methodological Answer: Synthesis typically involves a two-step process:
Boc Protection : React the primary amine group of 3-amino-1-propanesulfonic acid with di-tert-butyl dicarbonate (Boc anhydride) in a basic aqueous or organic medium (e.g., THF or DCM) to form the N-Boc-protected intermediate .
Purification : Use column chromatography (silica gel, eluting with a gradient of methanol in dichloromethane) or recrystallization (from ethanol/water mixtures) to isolate the product. Purity is confirmed via HPLC (>95% by area under the curve) and NMR spectroscopy (e.g., absence of unreacted amine protons at δ 1.4–1.5 ppm for Boc methyl groups) .
Q. Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Assign peaks using ¹H and ¹³C NMR, referencing the Boc group (tert-butyl protons at δ 1.4 ppm) and sulfonic acid protons (broad signal at δ 2.8–3.2 ppm). Use 3-(trimethylsilyl)-1-propanesulfonic acid (DSS) as an internal standard for chemical shift calibration in aqueous solutions .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF, observing the [M-H]⁻ ion for the sulfonic acid moiety.
- Elemental Analysis : Validate C, H, N, and S content within ±0.3% of theoretical values .
Advanced Research Questions
Q. How does this compound function in peptide synthesis and stabilization?
Methodological Answer: The Boc group protects the amine during solid-phase peptide synthesis (SPPS), while the sulfonic acid moiety enhances solubility in polar solvents (e.g., DMF or aqueous buffers). To optimize:
- Deprotection : Use TFA (95% in DCM) to cleave the Boc group without hydrolyzing the sulfonic acid .
- Stability Testing : Monitor degradation under SPPS conditions (e.g., 37°C, 24 hours) via LC-MS. The sulfonic acid group remains intact under acidic or basic conditions (pH 2–12) due to its strong electron-withdrawing nature .
Q. What is the buffering capacity of this compound in biochemical assays?
Methodological Answer: While not a traditional buffer, the sulfonic acid group (pKa ~1-2) and tertiary amine (pKa ~9-10) allow limited buffering in acidic or basic ranges. Compare its performance to CAPS (pKa 10.4) or TAPS (pKa 8.4) by titrating 10 mM solutions across pH 1–12 and measuring buffering zones with a pH meter. Note interference from the Boc group in polarimetric assays .
Q. How does the compound’s stability vary under thermal or photolytic conditions?
Methodological Answer:
- Thermal Stability : Heat samples (1 mg/mL in water or DMSO) at 40–100°C for 24 hours. Analyze degradation via HPLC; the Boc group degrades above 80°C, releasing CO₂ and forming 3-amino-1-propanesulfonic acid .
- Photolytic Stability : Expose to UV light (254 nm) for 48 hours. Monitor sulfonic acid integrity via FTIR (S=O stretching at 1040 cm⁻¹) and NMR .
Q. How can researchers resolve contradictions in reported solubility data for this compound?
Methodological Answer: Discrepancies arise from solvent purity and Boc group hydrolysis. Standardize protocols:
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]propane-1-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO5S/c1-8(2,3)14-7(10)9-5-4-6-15(11,12)13/h4-6H2,1-3H3,(H,9,10)(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUOPCLRTJSMNFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10473584 | |
Record name | 3-(N-Boc-amino)-1-propanesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10473584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
918825-10-2 | |
Record name | 3-(N-Boc-amino)-1-propanesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10473584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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